BenchChemオンラインストアへようこそ!

2-Diphenylmethylpiperidine

Pancreatic islet cell toxicity Positional isomer selectivity Insulin depletion

Select this compound for its proven 10-fold greater DAT potency vs. cocaine, 16–20 h elimination half-life enabling sustained-duration paradigms without repeated dosing, and documented absence of pancreatic islet cell toxicity—unlike its positional isomer 4-DPMP which causes hyperglycemia and β-cell vacuolization. Its cocaine-type DAT binding mode, validated by molecular dynamics, ensures reliable structure-function correlation across mesolimbic and nigrostriatal pathways.

Molecular Formula C₈H₂₁N
Molecular Weight 251.4 g/mol
CAS No. 519-74-4
Cat. No. B145523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Diphenylmethylpiperidine
CAS519-74-4
Synonyms2-diphenylmethylpiperidine
2-diphenylmethylpiperidine hydrochloride, (R)-isomer
2-diphenylmethylpiperidine hydrochloride, (S)-isomer
2-diphenylmethylpiperidine, (R)-isomer
2-diphenylmethylpiperidine, (S)-isomer
2-DPMP
desoxypipradrol
Molecular FormulaC₈H₂₁N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21N/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17-19H,7-8,13-14H2
InChIKeyRWTNXJXZVGHMGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 38.83 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





2-Diphenylmethylpiperidine (CAS 519-74-4) for Research Procurement: Core Identity and Pharmacological Class


2-Diphenylmethylpiperidine (2-DPMP; Desoxypipradrol; 2-Benzhydrylpiperidine) is a synthetic piperidine derivative with molecular formula C₁₈H₂₁N and molecular weight 251.37 g·mol⁻¹ [1]. It is the desoxy analog of pipradrol, developed by Ciba (now Novartis) in the 1950s under US patent 2820038 [2]. Pharmacologically, 2-DPMP functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), blocking both the dopamine transporter (DAT) and norepinephrine transporter (NET) without substrate-releasing properties—a profile mechanistically analogous to methylphenidate [3]. The compound is a highly lipophilic molecule (XLogP3: 4.1; LogP: 4.23) lacking polar functional groups typically targeted by metabolic enzymes, which confers an extended elimination half-life of 16–20 hours [4].

Why 2-Diphenylmethylpiperidine Cannot Be Substituted with Positional Isomers or In-Class Analogs: A Procurement Risk Analysis


Despite sharing the diphenylmethylpiperidine scaffold with its positional isomers and a common NDRI mechanism with methylphenidate-class compounds, 2-diphenylmethylpiperidine (2-DPMP) possesses quantifiable pharmacological and toxicological differentiation that precludes simple functional substitution. The positional isomer 4-diphenylmethylpiperidine (4-DPMP) exhibits pancreotoxic activity—causing hyperglycemia, reduced pancreatic insulin content, and islet cell vacuolization in rats at 130–260 µmol/kg—whereas 2-DPMP shows no such toxicity at equivalent or higher exposures [1]. Among pipradrol derivatives, the pyrrolidine analog diphenylprolinol (D2PM) is a less potent DAT/NET inhibitor than 2-DPMP, while methylphenidate, though equipotent at DAT/NET, has a markedly shorter elimination half-life (~3–4 hours vs. 16–20 hours for 2-DPMP) and contains an ester group susceptible to metabolic hydrolysis [2]. Compared with the classical stimulant cocaine, 2-DPMP demonstrates profoundly greater dopaminergic potency both in vitro and in vivo, as quantified in the evidence below [3]. These differences render generic substitution scientifically invalid for studies requiring defined transporter inhibition profiles, specific duration of action, or absence of confounding pancreatic effects.

2-Diphenylmethylpiperidine (2-DPMP): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Positional Isomer Selectivity: 2-DPMP Lacks Pancreatic Toxicity Demonstrated by 4-Diphenylmethylpiperidine

In a direct head-to-head comparison, 4-diphenylmethylpiperidine (4-DPMP) produced cellular insulin depletion in RINm5F rat insulinoma cells at 10 µM, equivalent in activity to the known diabetogenic agent cyproheptadine (CPH), whereas 2-diphenylmethylpiperidine (2-DPMP) showed no insulin-depleting activity at the same concentration [1]. In vivo, oral administration of 4-DPMP and its N-methylated derivative to rats at 130 and 260 µmol/kg for 14 days resulted in hyperglycemia, reduced pancreatic insulin content, and formation of large vacuoles in pancreatic islet cell cytoplasm; in contrast, 2-DPMP and 3-DPMP, along with their N-methylated analogs, produced no effect on beta cell morphology or insulin content under identical conditions [2]. This positional isomer-specific toxicity profile constitutes a critical differentiation factor for any experimental model involving pancreatic function or metabolic endpoints.

Pancreatic islet cell toxicity Positional isomer selectivity Insulin depletion

DAT Inhibition Potency: 2-DPMP Is a 10-Fold More Potent Dopamine Transporter Blocker Than Cocaine

In a cross-study comparison using HEK 293 cells expressing human monoamine transporters, 2-DPMP was characterized as a 10-fold more potent DAT blocker compared with cocaine, placing it among the most potent catecholamine uptake inhibitors in the pipradrol-pyrovalerone class [1]. This in vitro potency differential was corroborated by an independent in vivo microdialysis study in freely moving rats, where intravenous 2-DPMP potently displaced the selective DAT radioligand [¹²⁵I]RTI-121 in nucleus accumbens shell and dorsal striatum with IC₅₀ values of 5.65 × 10⁻⁷ M (0.565 µM) and 6.21 × 10⁻⁷ M (0.621 µM), respectively, demonstrating dose-dependence from 0.3 to 30 µM [2]. By comparison, cocaine exhibits DAT IC₅₀ values typically in the range of 0.2–0.6 µM in comparable binding assays but with substantially lower functional inhibition efficacy at nerve terminals.

Dopamine transporter Uptake inhibition Stimulant potency ranking

In Vivo Dopamine Efflux: 2-DPMP Produces a 7-Fold Increase in Peak Extracellular Dopamine vs. 3-Fold for Cocaine in Nucleus Accumbens

In a direct head-to-head comparison using rat brain slices from the nucleus accumbens core, desoxypipradrol (2-DPMP) was significantly more potent than cocaine at dopamine nerve terminals. 2-DPMP caused a sevenfold increase in peak electrically evoked dopamine levels compared to baseline, whereas cocaine produced only a threefold increase under identical experimental conditions [1]. Furthermore, 2-DPMP increased the dopamine re-uptake half-life 15-fold, compared with a fivefold increase produced by cocaine—a threefold greater prolongation of extracellular dopamine signal duration [1]. The in vivo microdialysis study by Loi et al. (2020) confirmed dose-dependent increases in extracellular dopamine in both accumbens shell and dorsal striatum following intravenous 2-DPMP administration in freely moving rats [2].

Dopamine efflux Nucleus accumbens Brain slice voltammetry

DAT/NET Selectivity Profile: 2-DPMP Is Equipotent to Methylphenidate at DAT and NET, Whereas the Pyrrolidine Analog D2PM Is Less Potent

In a comprehensive in vitro pharmacological characterization using HEK 293 cells expressing human SERT, NET, and DAT, 2-DPMP was demonstrated to be an equally potent DAT/NET inhibitor to methylphenidate, the clinically established NDRI used for ADHD and narcolepsy [1]. In contrast, the structurally related pyrrolidine analog diphenylprolinol (D2PM)—which differs only by replacement of the piperidine ring with a pyrrolidine ring and addition of a hydroxyl group—was significantly less potent at both DAT and NET [1]. Critically, both 2-DPMP and D2PM were found to be pure catecholamine transporter blockers without substrate-mediated monoamine-releasing properties, a mechanistic feature they share with methylphenidate but not with amphetamine-type releasers [2]. Additionally, 2-DPMP, D2PM, and BZP all lacked serotonergic activity (no SERT inhibition) and showed no binding to trace amine-associated receptor 1 (TAAR1), distinguishing them from aminoindane and phenylpiperazine NPS classes that exhibit significant serotonergic interactions [2].

Catecholamine transporter selectivity NDRI potency ranking Pipradrol derivative SAR

Physicochemical Differentiation: High Lipophilicity and Metabolic Stability of 2-DPMP vs. Methylphenidate

2-DPMP is a highly lipophilic molecule (XLogP3: 4.1; LogP: 4.23–4.29) that lacks polar functional groups typically targeted by metabolic enzymes, in direct contrast to methylphenidate which contains a methyl ester group susceptible to rapid enzymatic hydrolysis [1]. This physicochemical distinction translates into a clinically and experimentally significant pharmacokinetic difference: the elimination half-life of 2-DPMP is 16–20 hours, compared to approximately 3–4 hours for methylphenidate [2]. The extended half-life of 2-DPMP is attributed to its resistance to first-pass metabolic degradation and the absence of hydrolytically labile functional groups, whereas methylphenidate undergoes rapid de-esterification to the inactive metabolite ritalinic acid . According to the Human Metabolome Database, 2-DPMP has a predicted logS of -5.6 (ALOGPS), indicating very low aqueous solubility consistent with its high lipophilicity [1].

Lipophilicity Metabolic stability Elimination half-life Drug design

2-Diphenylmethylpiperidine (2-DPMP): Evidence-Based Research and Industrial Application Scenarios


Dopamine Transporter (DAT) Pharmacology and Stimulant Mechanism Studies Requiring Cocaine-Comparative Potency Calibration

For research programs investigating the molecular pharmacology of DAT inhibition, 2-DPMP serves as a high-potency, selective catecholamine uptake inhibitor with a 10-fold greater DAT blocking potency than cocaine in human transporter assays [1] and a quantitatively defined in vivo dopamine efflux profile (7-fold peak DA increase vs. 3-fold for cocaine; 15-fold vs. 5-fold re-uptake half-life prolongation) in nucleus accumbens [2]. Its cocaine-type outward-facing DAT conformational change—confirmed by molecular dynamics simulations—makes it an ideal tool compound for structure-function studies of DAT inhibitor binding modes [3]. Unlike cocaine, 2-DPMP lacks significant serotonergic activity or local anesthetic properties, providing a cleaner pharmacological signal for catecholamine-specific endpoints.

Chronic In Vivo Dosing Studies Requiring Extended Target Engagement Without Confounding Pancreatic Toxicity

The 16–20 hour elimination half-life of 2-DPMP, combined with its metabolic resistance due to the absence of hydrolytically labile ester or polar functional groups [1], makes it suitable for sustained-duration experimental paradigms where repeated dosing of shorter-acting NDRIs (e.g., methylphenidate, ~3–4 h half-life) would introduce pharmacokinetic variability. Critically, the demonstrated absence of pancreatic islet cell toxicity for 2-DPMP—in contrast to its positional isomer 4-DPMP which causes hyperglycemia, insulin depletion, and islet cell vacuolization—ensures that metabolic and endocrine endpoints are not confounded by drug-induced pancreatic damage [2], a key consideration for any study involving glucose homeostasis, body weight, or metabolic profiling.

Structure-Activity Relationship (SAR) Studies of Pipradrol-Derived NDRIs and DAT Ligand Development

2-DPMP occupies a central position in the SAR landscape of pipradrol derivatives. Its equipotency with methylphenidate at DAT/NET, combined with its superiority over the pyrrolidine analog D2PM, provides a defined reference point for evaluating the impact of ring size (piperidine vs. pyrrolidine), substitution position (2- vs. 4-diphenylmethyl), and hydroxylation (desoxy vs. parent pipradrol) on transporter inhibition potency and selectivity [1]. The compound's pure uptake inhibitor profile—without substrate-mediated monoamine release—further distinguishes it from amphetamine-type compounds and makes it a valuable comparator for classifying novel DAT ligands as blockers or releasers [2].

Neurobiological Modeling of Psychostimulant Effects in Brain Reward Pathways Using In Vivo Microdialysis and Autoradiography

The well-characterized DAT binding parameters of 2-DPMP—IC₅₀ values of 0.565 µM (nucleus accumbens shell) and 0.621 µM (dorsal striatum) by quantitative [¹²⁵I]RTI-121 autoradiography, with dose-dependent extracellular dopamine increases confirmed by in vivo microdialysis in freely moving rats [1]—provide a quantitative framework for neurobiological studies of dopamine signaling in mesolimbic and nigrostriatal pathways. The availability of both in vitro binding data and corresponding in vivo functional data in the same brain regions enables direct correlation between DAT occupancy and neurochemical effect, a methodological advantage not available for many comparator compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Diphenylmethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.